molecular formula C4H4O3 B3065980 Succinic anhydride-1,4-13C2 CAS No. 67519-25-9

Succinic anhydride-1,4-13C2

Cat. No. B3065980
CAS RN: 67519-25-9
M. Wt: 102.06 g/mol
InChI Key: RINCXYDBBGOEEQ-CQDYUVAPSA-N
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Patent
US04263212

Procedure details

In the same autoclave as used in Example 1, 50 ml of benzene, 0.98 g of maleic anhydride and 0.019 g of Rh4 (CO)12 were charged, followed by supply of carbon monoxide under 30 kg/cm2. The charge in the autoclave was heated at 220° C. for 7 hours. The reaction mixture was cooled and benzene was removed by distillation under reduced pressure. The residue was separated by silica column chromatography to obtain 0.363 g of phenylmaleic anhydride and 0.136 g of succinic anhydride. Each product was identified based on the infrared absorption spectrum (hereinafter referred to as "IR") of the standard substance and the retention time in GC.
Quantity
0.98 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH:3]=[CH:2]1.[C]=O.[CH:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>>[C:10]1([C:2]2[C:1]([O:6][C:4](=[O:5])[CH:3]=2)=[O:7])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[C:4]1(=[O:5])[O:6][C:1](=[O:7])[CH2:2][CH2:3]1 |^3:7|

Inputs

Step One
Name
Quantity
0.98 g
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
220 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were charged
ADDITION
Type
ADDITION
Details
The charge in the autoclave
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
benzene was removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was separated by silica column chromatography

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)/C=1/C(=O)OC(\C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.363 g
Name
Type
product
Smiles
C1(CCC(=O)O1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.136 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04263212

Procedure details

In the same autoclave as used in Example 1, 50 ml of benzene, 0.98 g of maleic anhydride and 0.019 g of Rh4 (CO)12 were charged, followed by supply of carbon monoxide under 30 kg/cm2. The charge in the autoclave was heated at 220° C. for 7 hours. The reaction mixture was cooled and benzene was removed by distillation under reduced pressure. The residue was separated by silica column chromatography to obtain 0.363 g of phenylmaleic anhydride and 0.136 g of succinic anhydride. Each product was identified based on the infrared absorption spectrum (hereinafter referred to as "IR") of the standard substance and the retention time in GC.
Quantity
0.98 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH:3]=[CH:2]1.[C]=O.[CH:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>>[C:10]1([C:2]2[C:1]([O:6][C:4](=[O:5])[CH:3]=2)=[O:7])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[C:4]1(=[O:5])[O:6][C:1](=[O:7])[CH2:2][CH2:3]1 |^3:7|

Inputs

Step One
Name
Quantity
0.98 g
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
220 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were charged
ADDITION
Type
ADDITION
Details
The charge in the autoclave
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
benzene was removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was separated by silica column chromatography

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)/C=1/C(=O)OC(\C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.363 g
Name
Type
product
Smiles
C1(CCC(=O)O1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.136 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04263212

Procedure details

In the same autoclave as used in Example 1, 50 ml of benzene, 0.98 g of maleic anhydride and 0.019 g of Rh4 (CO)12 were charged, followed by supply of carbon monoxide under 30 kg/cm2. The charge in the autoclave was heated at 220° C. for 7 hours. The reaction mixture was cooled and benzene was removed by distillation under reduced pressure. The residue was separated by silica column chromatography to obtain 0.363 g of phenylmaleic anhydride and 0.136 g of succinic anhydride. Each product was identified based on the infrared absorption spectrum (hereinafter referred to as "IR") of the standard substance and the retention time in GC.
Quantity
0.98 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH:3]=[CH:2]1.[C]=O.[CH:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>>[C:10]1([C:2]2[C:1]([O:6][C:4](=[O:5])[CH:3]=2)=[O:7])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[C:4]1(=[O:5])[O:6][C:1](=[O:7])[CH2:2][CH2:3]1 |^3:7|

Inputs

Step One
Name
Quantity
0.98 g
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
220 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were charged
ADDITION
Type
ADDITION
Details
The charge in the autoclave
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
benzene was removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was separated by silica column chromatography

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)/C=1/C(=O)OC(\C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.363 g
Name
Type
product
Smiles
C1(CCC(=O)O1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.136 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04263212

Procedure details

In the same autoclave as used in Example 1, 50 ml of benzene, 0.98 g of maleic anhydride and 0.019 g of Rh4 (CO)12 were charged, followed by supply of carbon monoxide under 30 kg/cm2. The charge in the autoclave was heated at 220° C. for 7 hours. The reaction mixture was cooled and benzene was removed by distillation under reduced pressure. The residue was separated by silica column chromatography to obtain 0.363 g of phenylmaleic anhydride and 0.136 g of succinic anhydride. Each product was identified based on the infrared absorption spectrum (hereinafter referred to as "IR") of the standard substance and the retention time in GC.
Quantity
0.98 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH:3]=[CH:2]1.[C]=O.[CH:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>>[C:10]1([C:2]2[C:1]([O:6][C:4](=[O:5])[CH:3]=2)=[O:7])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[C:4]1(=[O:5])[O:6][C:1](=[O:7])[CH2:2][CH2:3]1 |^3:7|

Inputs

Step One
Name
Quantity
0.98 g
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
220 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were charged
ADDITION
Type
ADDITION
Details
The charge in the autoclave
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
benzene was removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was separated by silica column chromatography

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)/C=1/C(=O)OC(\C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.363 g
Name
Type
product
Smiles
C1(CCC(=O)O1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.136 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04263212

Procedure details

In the same autoclave as used in Example 1, 50 ml of benzene, 0.98 g of maleic anhydride and 0.019 g of Rh4 (CO)12 were charged, followed by supply of carbon monoxide under 30 kg/cm2. The charge in the autoclave was heated at 220° C. for 7 hours. The reaction mixture was cooled and benzene was removed by distillation under reduced pressure. The residue was separated by silica column chromatography to obtain 0.363 g of phenylmaleic anhydride and 0.136 g of succinic anhydride. Each product was identified based on the infrared absorption spectrum (hereinafter referred to as "IR") of the standard substance and the retention time in GC.
Quantity
0.98 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH:3]=[CH:2]1.[C]=O.[CH:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>>[C:10]1([C:2]2[C:1]([O:6][C:4](=[O:5])[CH:3]=2)=[O:7])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[C:4]1(=[O:5])[O:6][C:1](=[O:7])[CH2:2][CH2:3]1 |^3:7|

Inputs

Step One
Name
Quantity
0.98 g
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
220 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were charged
ADDITION
Type
ADDITION
Details
The charge in the autoclave
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
benzene was removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was separated by silica column chromatography

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)/C=1/C(=O)OC(\C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.363 g
Name
Type
product
Smiles
C1(CCC(=O)O1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.136 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.